molecular formula C9H20N4O3S B7575864 N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide

Cat. No. B7575864
M. Wt: 264.35 g/mol
InChI Key: KMSWCFGKKZRHGR-UHFFFAOYSA-N
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Description

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide (ESM) is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a sulfonamide compound that has been synthesized and studied extensively in recent years.

Mechanism of Action

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is known to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. This compound has also been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been found to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have good stability in biological systems, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is a sulfonamide compound, which can limit its use in certain biological systems. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide. One potential application is in the treatment of cancer. This compound has been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. Further research is needed to determine the effectiveness of this compound as a cancer treatment. Another potential application is in the treatment of pain. This compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. Further research is needed to determine the effectiveness of this compound as a pain reliever. Finally, this compound has potential applications in neuroscience research due to its ability to cross the blood-brain barrier. Further research is needed to determine the effectiveness of this compound as a tool in neuroscience research.
Conclusion:
This compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is synthesized by reacting ethyl 3-aminopiperidine-1-carboxylate with sulfamoyl chloride in the presence of a base. The reaction proceeds by the nucleophilic substitution of the sulfamoyl chloride on the amine group of the ethyl 3-aminopiperidine-1-carboxylate. The resulting this compound is then purified by recrystallization.

Scientific Research Applications

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O3S/c1-2-11-9(14)13-5-3-4-8(7-13)6-12-17(10,15)16/h8,12H,2-7H2,1H3,(H,11,14)(H2,10,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWCFGKKZRHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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